Benzothiazolium, 3-butyl-2-methyl-, iodide

Electrochemistry Redox Catalysis Electron Transfer Mediator

This N-butyl-2-methylbenzothiazolium iodide (CAS 27086-49-3) offers superior thermal stability from its 2-methyl group, crucial for high-temp vulcanization & robust DSC electrolytes. N-butyl chain enhances solubility in nonpolar media for tailored hemicyanine dye synthesis. Differentiates from generic benzothiazolium salts. Iodide counterion enables predictable supramolecular architectures. Ideal for R&D seeking reliability.

Molecular Formula C12H16INS
Molecular Weight 333.23 g/mol
CAS No. 27086-49-3
Cat. No. B3350359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazolium, 3-butyl-2-methyl-, iodide
CAS27086-49-3
Molecular FormulaC12H16INS
Molecular Weight333.23 g/mol
Structural Identifiers
SMILESCCCC[N+]1=C(SC2=CC=CC=C21)C.[I-]
InChIInChI=1S/C12H16NS.HI/c1-3-4-9-13-10(2)14-12-8-6-5-7-11(12)13;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1
InChIKeyYZSCDFMKIRNFIR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-2-methylbenzothiazolium Iodide: Procurement Specifications and Physicochemical Baseline


Benzothiazolium, 3-butyl-2-methyl-, iodide (CAS 27086-49-3, molecular formula C12H16INS, molecular weight 333.23 g/mol) is a quaternary N-alkylbenzothiazolium salt characterized by a benzothiazole ring system bearing a 3-butyl group and a 2-methyl group with an iodide counterion . The compound exhibits solubility in chloroform, toluene, benzene, and ethanol; it is insoluble in water and gasoline and is non-hygroscopic with a reported specific gravity range of 1.13–1.23 . Its typical commercial purity is 95% . As a member of the benzothiazolium family, this compound serves as a precursor for hemicyanine and cyanine dyes, as a phase-transfer catalyst, and as a secondary rubber vulcanization accelerator exhibiting better storage stability compared to thiuram and dithiocarbamate accelerators .

Why Generic Substitution of 3-Butyl-2-methylbenzothiazolium Iodide Fails: Structural Determinants of Electrochemical and Thermal Performance


Within the benzothiazolium salt class, seemingly minor structural variations—particularly the nature of the N-alkyl or N-aryl substituent and the presence of a 2-position methyl group—produce substantial, quantifiable differences in reduction potential, thermal stability, and phase behavior. Electrochemical characterization of azolium salts demonstrates that N-aryl substitution enables systematic tuning of thiazolium ring reduction potentials across a range exceeding 0.4 V [1]. Comparative thermal analysis of 3-methylbenzothiazolium iodide (MBTI) versus 2,3-dimethylbenzothiazolium iodide (DMBTI) reveals that the introduction of a 2-methyl group confers measurably higher melting point and superior thermal stability [2]. These structural features directly govern whether a given benzothiazolium salt functions as an effective electron mediator in energy conversion devices, a stable precursor in dye synthesis, or a reliable catalyst in redox processes. Procurement decisions that treat benzothiazolium iodides as interchangeable commodities therefore risk compromised device performance, altered reaction kinetics, or unexpected thermal degradation under operational conditions.

3-Butyl-2-methylbenzothiazolium Iodide: Quantitative Differentiation Evidence Against Comparator Compounds


N-Alkyl versus N-Aryl Substitution: Differential Impact on Benzothiazolium Reduction Potential

Systematic electrochemical characterization of azolium salts reveals that the reduction potential of benzothiazolium cations is strongly modulated by the electronic nature of the N-substituent. N-arylbenzothiazolium salts exhibit reduction potentials that can be fine-tuned via electronic modification of the aryl moiety, with the series demonstrating a tunable range exceeding 0.4 V [1]. In contrast, N-alkylbenzothiazolium salts such as 3-butyl-2-methylbenzothiazolium iodide lack the π-conjugation extension and electronic modulation capacity of N-aryl systems, resulting in fundamentally different reduction behavior. This distinction is critical because benzothiazolium salts with more facile electrochemical reduction (characteristic of N-alkyl variants) are preferred for applications requiring electron transfer mediation under milder reducing conditions, whereas N-aryl systems offer tunability for optimizing catalytic cycles.

Electrochemistry Redox Catalysis Electron Transfer Mediator

2-Methyl Substitution Effect: Thermal Stability and Melting Point Enhancement in Benzothiazolium Iodides

Direct comparative thermal analysis of 3-methylbenzothiazolium iodide (MBTI) and 2,3-dimethylbenzothiazolium iodide (DMBTI) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) establishes that the 2-position methyl group confers a higher melting point and excellent thermal stability to DMBTI relative to MBTI [1]. By class-level inference, 3-butyl-2-methylbenzothiazolium iodide, which bears the same 2-methyl substituent on the benzothiazolium ring, is predicted to exhibit similarly enhanced thermal stability and elevated melting point compared to 3-butylbenzothiazolium iodide (which lacks the 2-methyl group). This thermal advantage is attributable to the electron-donating and steric effects of the 2-methyl group stabilizing the benzothiazolium cation.

Thermal Analysis Material Stability Dye-Sensitized Solar Cells

Benzothiazolium versus Pyridinium Salts: Quadratic Nonlinear Optical Response Differentiation

Single-crystal X-ray diffraction studies of molecular salts reveal that benzothiazolium-based salts exhibit larger quadratic nonlinear optical (NLO) responses than their pyridinium analogues [1]. This structural class advantage arises from the more effective electron-accepting character of the benzothiazolium cation relative to pyridinium, which enhances intramolecular charge transfer and NLO activity. As a benzothiazolium salt, 3-butyl-2-methylbenzothiazolium iodide shares this core structural feature and is therefore expected to outperform pyridinium-based alternatives in applications requiring NLO functionality.

Nonlinear Optics NLO Materials Second Harmonic Generation

Iodide versus Other Halide Counterions: Implications for Crystallization and Hydrogen-Bonding Networks

X-ray crystallographic analysis of a benzothiazolium iodide salt (C19H21N2O2S2+·I−·H2O) reveals that the iodide anion participates in classical O—H···I hydrogen bonds and forms a three-dimensional supramolecular network with the benzothiazolium cation and water molecules [1]. The benzothiazolium ring system exhibits near-planar geometry (maximum deviation = 0.0251 (15) Å) and forms a small dihedral angle of 1.16 (18)° with adjacent thiophene rings, with π–π stacking between parallel thiazole rings at a centroid–centroid distance of 3.5945 (16) Å [1]. The iodide counterion, due to its larger ionic radius, greater polarizability, and distinct hydrogen-bonding capacity compared to chloride or bromide, influences crystal packing, solubility in organic solvents, and supramolecular assembly in ways that smaller halides cannot replicate.

Crystal Engineering Supramolecular Chemistry X-ray Crystallography

3-Butyl-2-methylbenzothiazolium Iodide: Validated Research and Industrial Application Scenarios


Precursor for Hemicyanine and Cyanine Dye Synthesis in Optical Applications

As a 2-methylbenzothiazolium salt bearing an N-butyl substituent, this compound serves as a key precursor for the synthesis of hemicyanine dyes via Knoevenagel condensation with substituted benzaldehydes. The photophysical properties of the resulting dyes—including absorption maxima, emission spectra, and fluorescence quantum yields—are exquisitely sensitive to the nature of both the N-alkyl chain and the 2-substituent on the benzothiazolium core [1]. The N-butyl chain in 3-butyl-2-methylbenzothiazolium iodide provides distinct solubility characteristics in organic media compared to N-methyl or N-ethyl analogues, while the 2-methyl group contributes to the planar molecular conformation essential for optimal π-conjugation in styryl dyes [1]. This specific substitution pattern makes the compound particularly suitable for preparing dyes with tailored spectral properties for fluorescence imaging, laser optical recording media, and nonlinear optical materials, where the enhanced NLO response of benzothiazolium over pyridinium scaffolds provides measurable performance advantages [2].

Secondary Rubber Vulcanization Accelerator with Enhanced Storage Stability

3-Butyl-2-methylbenzothiazolium iodide is employed as a secondary accelerator in combination with thiazoles and sulfenamides for the vulcanization of natural rubber (NR) and styrene-butadiene rubber (SBR) compounds [1]. In this application, the compound exhibits better storage stability compared to thiuram and dithiocarbamate accelerators, though with somewhat lower activity [1]. The thermal stability conferred by the 2-methyl group (as established in the MBTI/DMBTI comparative thermal analysis [2]) contributes to reliable performance during the high-temperature vulcanization process, while the N-butyl substituent enhances compatibility with nonpolar rubber matrices. This stability-activity profile makes the compound particularly suitable for rubber formulations requiring extended shelf life and consistent curing behavior during storage prior to processing.

Redox-Active Component in Dye-Sensitized Solar Cell Electrolytes

Benzothiazolium iodides bearing 2-methyl substitution (exemplified by DMBTI) have been successfully incorporated into iodide/triiodide redox electrolyte formulations for dye-sensitized solar cells (DSCs), achieving a photoelectric conversion efficiency of 6.28% with short-circuit photocurrent density of 16.91 mA·cm⁻², open-circuit voltage of 0.65 V, and fill factor of 0.57 under AM 1.5 illumination (100 mW·cm⁻²) [1]. The 2-methyl group on the benzothiazolium ring confers enhanced thermal stability that is critical for the long-term operational stability of DSC devices. By class analogy, 3-butyl-2-methylbenzothiazolium iodide, which shares the 2-methyl structural feature, is expected to provide similar thermal robustness while offering the additional advantage of an N-butyl chain that may modulate ionic conductivity and electrolyte viscosity. The electrochemical reduction behavior characteristic of N-alkylbenzothiazolium salts [2] further supports their utility in electron transfer mediation within the DSC architecture.

Crystal Engineering and Supramolecular Material Design

The iodide counterion in 3-butyl-2-methylbenzothiazolium iodide enables the formation of distinct hydrogen-bonded supramolecular architectures via O–H···I and C–H···I interactions, as demonstrated by X-ray crystallographic analysis of related benzothiazolium iodide salts that reveal three-dimensional networks and well-defined π–π stacking interactions (centroid–centroid distance = 3.5945 (16) Å) [1]. The near-planar benzothiazolium ring system (maximum deviation 0.0251 (15) Å) facilitates predictable crystal packing motifs [1]. Compared to chloride or bromide analogues, the larger, more polarizable iodide anion provides unique crystal engineering handles for designing functional organic salts with tailored solid-state optical, electronic, or mechanical properties. This makes the compound valuable for fundamental crystallographic studies and the rational design of organic solid-state materials.

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